molecular formula C7H5ClF2O2S B1411397 2,3-Difluoro-6-methylbenzenesulfonyl chloride CAS No. 1806320-76-2

2,3-Difluoro-6-methylbenzenesulfonyl chloride

Cat. No.: B1411397
CAS No.: 1806320-76-2
M. Wt: 226.63 g/mol
InChI Key: UNGFIPSPBINDRB-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H5ClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 6 position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,3-difluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as the sulfonylating agents. The reaction conditions usually require a solvent such as dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of bases like triethylamine or pyridine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    Benzenesulfonyl chloride: The parent compound without the fluorine and methyl substitutions.

    2,3-Difluorobenzenesulfonyl chloride: Similar structure but lacks the methyl group.

    6-Methylbenzenesulfonyl chloride: Similar structure but lacks the fluorine atoms.

Uniqueness: 2,3-Difluoro-6-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. These substitutions can influence the compound’s reactivity, stability, and the properties of the resulting

Biological Activity

2,3-Difluoro-6-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClF2O2S. The presence of fluorine atoms and a sulfonyl chloride group contributes to its reactivity and potential biological interactions. The structure can be represented as follows:

C7H6ClF2O2S\text{C}_7\text{H}_6\text{ClF}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites in proteins. This mechanism may lead to the inhibition of specific enzymes or receptors, resulting in altered cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens, including bacteria and fungi.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonyl chlorides are known to inhibit serine proteases by modifying the active site.
  • Potential Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonyl chlorides, including derivatives like this compound. Below are summarized findings from relevant research:

StudyFindings
Antimicrobial Efficacy A study reported that derivatives similar to this compound demonstrated significant antimicrobial activity against various strains of bacteria (MIC values ranging from 16 µg/mL) .
Enzyme Interaction Research indicated that sulfonyl chlorides can effectively inhibit serine proteases, leading to decreased cell viability in certain cancer cell lines .
Apoptosis Induction A case study highlighted the ability of related compounds to induce apoptosis in human cancer cells via caspase activation pathways .

Properties

IUPAC Name

2,3-difluoro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(9)6(10)7(4)13(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGFIPSPBINDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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